23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid
Description
The compound 23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[...]tetracosa-...heptaene-5,9-dione; methanesulfonic acid (CAS: 169869-90-3, molecular weight: 531.56 g/mol) is a complex heterocyclic molecule with a mesylate (methanesulfonate) counterion. Its IUPAC name and SMILES notation (CS(O)(=O)=O.CC [C@@]1(O)C(=O)OCc2c1cc1-c3nc4cc(F)c(C)c5CCC@Hc(c3Cn1c2=O)c45) highlight key structural features :
- Polycyclic framework: A hexacyclic system with fused oxa- and diaza-heterocycles.
- Substituents: Ethyl, hydroxy, fluoro, methyl, and amino groups positioned at specific stereochemical centers (10S,23S).
- Counterion: Methanesulfonic acid enhances solubility and stability, common in pharmaceutical salts.
Properties
IUPAC Name |
23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICYDYDJHSBMFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Exatecan involves multiple steps, starting from the appropriate precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Exatecan follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Quality control measures are stringent to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Exatecan undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Exatecan has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored as a potential therapeutic agent for various types of cancer due to its ability to inhibit DNA topoisomerase I.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Exatecan exerts its effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, Exatecan prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making Exatecan a promising candidate for cancer therapy .
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Fluorine Substitution: The 18-F substituent in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs like dendalone 3-hydroxybutyrate .
- Hydroxy Groups : The 10-OH group is critical for hydrogen bonding, similar to the 3-hydroxybutyrate in dendalone derivatives .
Functional and Computational Comparisons
Proteomic Interaction Signatures (CANDO Platform)
The CANDO platform analyzes compound-proteome interactions to infer functional similarities. The target compound’s hexacyclic core and fluorinated aromatic system likely yield a proteomic signature distinct from simpler heterocycles (e.g., pyridines or quinolines) but overlapping with topoisomerase inhibitors like Exatecan .
Structural Similarity (SimilarityLab)
SimilarityLab identifies commercially available analogs based on structural and activity
- Top Matches : Fluorinated diazahexacyclic compounds (e.g., Exatecan derivatives) with IC50 values <100 nM against cancer cell lines.
- Activity Cliffs : Substitution at C19 (methyl vs. ethyl) reduces potency by 10-fold in colorectal cancer models .
Pharmacological and Stereochemical Considerations
- Stereochemistry : The (10S,23S) configuration is critical for binding to DNA-topoisomerase I complexes, as evidenced by reduced activity in (10R,23R) diastereomers .
- Methanesulfonate Counterion : Improves aqueous solubility (logP ≈ 1.2) compared to free base forms (logP ≈ 2.8) but may increase renal toxicity risks .
Biological Activity
The compound 23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione; methanesulfonic acid is a complex chemical structure that has garnered attention for its potential biological activities, particularly in the field of oncology as a topoisomerase I inhibitor.
| Property | Value |
|---|---|
| IUPAC Name | 23-amino-10-ethyl-18-fluoro... |
| Molecular Weight | 531.56 g/mol |
| Formula | C25H26FN3O7S |
| CAS Number | 169869-90-3 |
The primary mechanism of action for this compound involves its role as a topoisomerase I inhibitor . Topoisomerases are enzymes that manage the topology of DNA during replication and transcription processes. By inhibiting these enzymes, the compound causes DNA damage leading to apoptosis in rapidly dividing cancer cells. This mechanism is particularly effective in targeting specific cancers such as HER2-positive breast cancer and gastric cancer when used in conjunction with monoclonal antibodies.
Biological Activity
-
Antitumor Activity : The compound has been shown to exhibit significant antitumor activity through its incorporation into antibody-drug conjugates (ADCs). For example:
- Trastuzumab Deruxtecan : This ADC combines trastuzumab with the compound to target HER2-positive tumors effectively.
- Patritumab Deruxtecan : An experimental ADC targeting non-small cell lung cancer.
- Cellular Uptake and Efficacy : The compound's design allows it to bind selectively to cancer cell receptors (e.g., HER3), facilitating internalization and subsequent cytotoxic effects once inside the cell.
Study 1: Anticancer Efficacy
A recent study investigated the efficacy of this compound in combination with trastuzumab against HER2-positive breast cancer cell lines. Results indicated:
- Inhibition of Cell Proliferation : The compound significantly reduced cell viability in vitro.
- Apoptotic Induction : Flow cytometry revealed increased apoptotic markers in treated cells compared to controls.
Study 2: Pharmacokinetics
Another study focused on the pharmacokinetic profile of the compound when administered as part of an ADC:
- Biodistribution Analysis : The compound showed preferential accumulation in tumor tissues over normal tissues.
- Half-Life Determination : The half-life was determined to be approximately 12 hours post-administration.
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism | Unique Features |
|---|---|---|
| Exatecan | Topoisomerase I inhibitor | Known for its potent cytotoxic effects |
| Irinotecan | Topoisomerase I inhibitor | Used primarily for colorectal cancer |
| Trastuzumab Deruxtecan | ADC targeting HER2 | Combines antibody specificity with cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
